Cas no 2228088-38-6 (methyl 2-amino-2-1-(3,4-dimethylphenyl)cyclopropylacetate)

methyl 2-amino-2-1-(3,4-dimethylphenyl)cyclopropylacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-2-1-(3,4-dimethylphenyl)cyclopropylacetate
- methyl 2-amino-2-[1-(3,4-dimethylphenyl)cyclopropyl]acetate
- EN300-1766764
- 2228088-38-6
-
- インチ: 1S/C14H19NO2/c1-9-4-5-11(8-10(9)2)14(6-7-14)12(15)13(16)17-3/h4-5,8,12H,6-7,15H2,1-3H3
- InChIKey: UQVKONHOMPKOBC-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C1(C2C=CC(C)=C(C)C=2)CC1)N)=O
計算された属性
- せいみつぶんしりょう: 233.141578849g/mol
- どういたいしつりょう: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
methyl 2-amino-2-1-(3,4-dimethylphenyl)cyclopropylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1766764-0.05g |
methyl 2-amino-2-[1-(3,4-dimethylphenyl)cyclopropyl]acetate |
2228088-38-6 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1766764-5.0g |
methyl 2-amino-2-[1-(3,4-dimethylphenyl)cyclopropyl]acetate |
2228088-38-6 | 5g |
$4349.0 | 2023-05-23 | ||
Enamine | EN300-1766764-2.5g |
methyl 2-amino-2-[1-(3,4-dimethylphenyl)cyclopropyl]acetate |
2228088-38-6 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1766764-1g |
methyl 2-amino-2-[1-(3,4-dimethylphenyl)cyclopropyl]acetate |
2228088-38-6 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1766764-0.1g |
methyl 2-amino-2-[1-(3,4-dimethylphenyl)cyclopropyl]acetate |
2228088-38-6 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1766764-10.0g |
methyl 2-amino-2-[1-(3,4-dimethylphenyl)cyclopropyl]acetate |
2228088-38-6 | 10g |
$6450.0 | 2023-05-23 | ||
Enamine | EN300-1766764-0.25g |
methyl 2-amino-2-[1-(3,4-dimethylphenyl)cyclopropyl]acetate |
2228088-38-6 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1766764-10g |
methyl 2-amino-2-[1-(3,4-dimethylphenyl)cyclopropyl]acetate |
2228088-38-6 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1766764-1.0g |
methyl 2-amino-2-[1-(3,4-dimethylphenyl)cyclopropyl]acetate |
2228088-38-6 | 1g |
$1500.0 | 2023-05-23 | ||
Enamine | EN300-1766764-0.5g |
methyl 2-amino-2-[1-(3,4-dimethylphenyl)cyclopropyl]acetate |
2228088-38-6 | 0.5g |
$1440.0 | 2023-09-20 |
methyl 2-amino-2-1-(3,4-dimethylphenyl)cyclopropylacetate 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
methyl 2-amino-2-1-(3,4-dimethylphenyl)cyclopropylacetateに関する追加情報
Introduction to Methyl 2-amino-2-1-(3,4-dimethylphenyl)cyclopropylacetate (CAS No. 2228088-38-6)
Methyl 2-amino-2-1-(3,4-dimethylphenyl)cyclopropylacetate, a compound with the chemical formula C13H19NO2, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number 2228088-38-6, has garnered attention due to its unique structural features and potential applications in drug development. The presence of a cyclopropyl group and an amino-substituted aromatic ring makes it a promising candidate for further investigation in medicinal chemistry.
The methyl 2-amino-2-1-(3,4-dimethylphenyl)cyclopropylacetate structure combines elements that are frequently explored in the design of bioactive molecules. The cyclopropyl ring, known for its rigidity and ability to influence molecular interactions, is often incorporated into drug candidates to enhance binding affinity and selectivity. Additionally, the amino group and the dimethylphenyl moiety contribute to the compound's pharmacological profile by providing sites for hydrogen bonding and hydrophobic interactions, respectively.
In recent years, there has been a growing interest in the development of novel compounds that can modulate neurological pathways. The 3,4-dimethylphenyl substituent in this molecule is particularly noteworthy, as it resembles structures found in certain psychoactive agents. While this does not imply any specific therapeutic application, it underscores the compound's potential relevance in the study of central nervous system (CNS) pharmacology. Researchers are increasingly exploring such derivatives to identify new leads for treating neurological disorders.
The amino group within the molecule is another key feature that makes Methyl 2-amino-2-1-(3,4-dimethylphenyl)cyclopropylacetate intriguing. Amino groups are versatile functional moieties that can participate in various chemical reactions, including condensation reactions with carboxylic acids or aldehydes to form amides or ureas. These reactions are fundamental in drug synthesis, allowing for the creation of complex structures with tailored biological activities. The incorporation of an amino group also suggests that this compound could serve as a precursor for more elaborate derivatives through further chemical modifications.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. The structural characteristics of Methyl 2-amino-2-1-(3,4-dimethylphenyl)cyclopropylacetate make it a suitable candidate for virtual screening against various biological targets. This approach leverages molecular docking algorithms to predict how the compound might interact with proteins or enzymes involved in disease pathways. Such computational studies can significantly reduce the time and resources required for experimental validation, thereby accelerating the drug discovery process.
The cyclopropylacetate moiety is another critical aspect of this compound's structure. Cyclopropyl derivatives are known for their stability and unique electronic properties, which can influence their interactions with biological targets. In particular, the cyclopropyl ring can introduce steric hindrance that may enhance binding specificity. This feature is particularly valuable in designing drugs that need to discriminate between closely related targets or avoid off-target effects.
In conclusion, Methyl 2-amino-2-1-(3,4-dimethylphenyl)cyclopropylacetate represents a promising scaffold for pharmaceutical research. Its combination of structural features—such as the cyclopropyl ring, amino group, and dimethylphenyl substituent—makes it a versatile candidate for further exploration in drug development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases.
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